1-Chlorodibenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSMJZYBNIAAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005060 | |

| Record name | 1-Chlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84761-86-4 | |

| Record name | 1-Chlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84761-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00SD1U3FL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chlorodibenzofuran: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Chlorodibenzofuran, a monochlorinated derivative of dibenzofuran, represents a class of compounds that, while not extensively commercialized, are of significant interest in environmental science, toxicology, and synthetic chemistry. As a member of the polychlorinated dibenzofuran (PCDF) family, its study provides crucial insights into the behavior of these persistent organic pollutants. This guide offers a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, synthesis, reactivity, and toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers engaged in environmental analysis, drug discovery, and the broader chemical sciences, providing a foundation for further investigation and application.

Chemical Identity and Structure

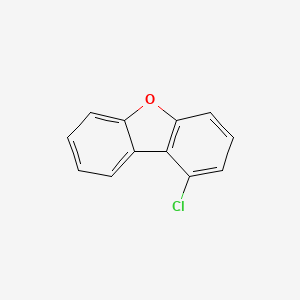

This compound is an aromatic heterocyclic compound with the chemical formula C₁₂H₇ClO[1][2]. It consists of a central furan ring fused to two benzene rings, with a single chlorine atom substituted on one of the benzene rings at the 1-position.

IUPAC Name: this compound[1][2] CAS Number: 84761-86-4[1][2] Molecular Formula: C₁₂H₇ClO[1][2]

The structure of this compound is characterized by a planar tricyclic system. The presence of the chlorine atom influences the electronic distribution and reactivity of the aromatic rings.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological interactions. While experimental data for this specific isomer is limited, general trends for chlorodibenzofurans (CDFs) can provide valuable insights. Generally, CDFs are colorless solids with low water solubility and vapor pressure, and they are soluble in nonpolar organic solvents[3]. The melting point and lipophilicity tend to increase with the degree of chlorination[3].

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 202.63 g/mol | PubChem[1][2] |

| XLogP3 | 4.3 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |

| Rotatable Bond Count | 0 | PubChem[1][2] |

| Exact Mass | 202.0185425 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 202.0185425 g/mol | PubChem[1][2] |

| Topological Polar Surface Area | 13.1 Ų | PubChem[1][2] |

| Heavy Atom Count | 14 | PubChem[1][2] |

| Complexity | 218 | PubChem[1][2] |

Synthesis and Reactivity

Synthesis

Chlorinated dibenzofurans are not intentionally produced for commercial purposes but are often formed as unintentional byproducts in various industrial processes, including the manufacturing of chlorinated phenols, polychlorinated biphenyls (PCBs), and during incineration of chlorine-containing materials[2].

Laboratory-scale synthesis of specific dibenzofuran derivatives is essential for toxicological studies and as analytical standards. General synthetic strategies for dibenzofurans often involve the construction of the dibenzofuran core through intramolecular cyclization reactions[4][5]. Two primary approaches include:

-

Ring closure of diaryl ethers via C-C bond formation: This can be achieved through reactions like the Pschorr cyclization.

-

Intramolecular O-arylation of 2-arylphenols: This etherification mechanism is another common route to the dibenzofuran scaffold[4].

Sources

- 1. Mutagenicity of monochlorodibenzofurans detected in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H7ClO | CID 55293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Multi-media environmental fate of polychlorinated dibenzo-p-dioxins and dibenzofurans in China: A systematic review of emissions, presence, transport modeling and health risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

1-Chlorodibenzofuran CAS number and molecular formula

An In-Depth Technical Guide to 1-Chlorodibenzofuran: Properties, Synthesis, and Biological Significance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a monochlorinated derivative of dibenzofuran. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, physicochemical properties, toxicological profile, and analytical methodologies. The content is structured to offer not just data, but also a deeper understanding of the scientific principles and practical considerations associated with this compound.

Introduction to Chlorinated Dibenzofurans

Chlorinated dibenzofurans (CDFs) are a class of persistent organic pollutants that are not intentionally produced but are formed as byproducts in various industrial processes, such as incineration and the manufacturing of certain chemicals.[1] The dibenzofuran core structure consists of two benzene rings fused to a central furan ring.[2] Depending on the number and position of chlorine atoms, 135 different CDF congeners exist.[2][3][4] The toxicity of these congeners varies significantly, with those having chlorine atoms at the 2,3,7, and 8 positions being particularly harmful.[1][4] this compound, as a monochlorinated congener, serves as a crucial reference standard in environmental analysis and toxicological research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and the interpretation of its environmental fate and biological activity.

Chemical Identifiers

| Property | Value | Source |

| CAS Number | 84761-86-4 | PubChem[5] |

| Molecular Formula | C₁₂H₇ClO | PubChem[5], NIST[6] |

| Molecular Weight | 202.63 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| Synonyms | This compound | PubChem[5] |

Physicochemical Data

| Property | Value | Source |

| XLogP3 | 4.3 | PubChem[5] |

| Topological Polar Surface Area | 13.1 Ų | PubChem[5] |

| Solubility | Insoluble in water | CAMEO Chemicals[7] |

| Appearance | Colorless solid | ATSDR[2] |

These properties highlight that this compound is a nonpolar, hydrophobic compound with low solubility in water, which influences its environmental distribution and bioaccumulation potential.

Synthesis of this compound

While CDFs are typically unintentional byproducts, their synthesis in a laboratory setting is necessary for producing analytical standards and conducting toxicological studies. The synthesis of specific congeners like this compound can be challenging due to the need for precise control over the chlorination pattern.

General synthetic strategies for dibenzofuran derivatives often involve palladium-catalyzed reactions to form the central furan ring from appropriately substituted precursors.[8]

A conceptual workflow for the synthesis of a monochlorinated dibenzofuran is outlined below. This process is illustrative and would require optimization for the specific synthesis of the 1-chloro isomer.

Caption: Conceptual workflow for the synthesis of this compound.

Toxicological Profile and Mechanism of Action

The toxicity of CDFs is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[5]

Upon binding to the AhR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the altered expression of a wide range of genes, including those involved in xenobiotic metabolism like CYP1A1.[5]

The downstream effects of AhR activation are diverse and can include:

-

Endocrine Disruption: Alterations in steroid hormone receptor degradation.[5]

-

Immunotoxicity: Changes in the differentiation of T-cell subsets.[5]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 2,3,4,7,8-pentaCDF as carcinogenic to humans (Group 1).[3]

-

General Toxicity: Effects such as weight loss, thymic atrophy, and skin lesions like chloracne have been observed.[4][5]

Caption: Simplified signaling pathway of this compound via the Aryl Hydrocarbon Receptor.

Analytical Methodologies

The detection and quantification of this compound, particularly in environmental and biological matrices, require highly sensitive and specific analytical methods due to its low concentrations and the presence of interfering compounds. The standard approach involves a multi-step process.

Experimental Protocol: Sample Analysis

-

Extraction: The initial step involves extracting the analytes from the sample matrix (e.g., soil, water, tissue). Common techniques include Soxhlet extraction or pressurized fluid extraction.

-

Cleanup: The crude extract is then subjected to a cleanup procedure to remove interfering substances. This often involves column chromatography with adsorbents like silica gel and alumina.[9]

-

Fractionation: The cleaned extract is further fractionated to separate the CDFs from other classes of compounds, such as polychlorinated biphenyls (PCBs).

-

Analysis: The final analysis is typically performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS).[10] Isotope dilution methods, where isotopically labeled standards are added to the sample before extraction, are employed for accurate quantification.[9][10]

Caption: General experimental workflow for the analysis of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a certified reference material for the calibration of analytical instruments and for spiking samples in recovery studies. Its use is crucial for ensuring the accuracy and reliability of data in environmental monitoring and food safety testing.

While chlorinated dibenzofurans are primarily known for their toxicity, the broader class of dibenzofuran derivatives has garnered interest in medicinal chemistry.[11] The dibenzofuran scaffold is present in various natural products and has been explored for its potential in developing new therapeutic agents with activities such as anticancer and antibacterial properties.[8][12][13] The study of compounds like this compound contributes to a better understanding of the structure-activity relationships within this class of molecules, which can inform the design of novel drug candidates.

Safety and Handling

Given the potential toxicity of chlorinated dibenzofurans, handling this compound requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[14]

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[14]

Conclusion

This compound, while just one of 135 CDF congeners, is a compound of significant scientific interest. Its well-defined chemical identity makes it an indispensable tool for analytical chemists. For toxicologists and drug development professionals, understanding its properties and biological activity provides valuable insights into the broader class of dibenzofurans. As research continues to unravel the complex interactions of these compounds with biological systems, the knowledge gained from studying specific congeners like this compound will remain fundamentally important.

References

-

This compound | C12H7ClO | CID 55293 - PubChem. National Center for Biotechnology Information. [Link]

-

Toxicological Profile for Chlorodibenzofurans (CDFs). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Dibenzofuran, 1-chloro - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Toxicological Profile for Chlorodibenzofurans (CDFs) - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

-

Chlorodibenzofurans (CDFs) - Toxic Substance Portal - CDC. [Link]

-

Chlorodibenzofurans (CDFs) - ToxFAQs - Agency for Toxic Substances and Disease Registry | ATSDR - CDC. [Link]

-

Toxicological Profile for Chlorodibenzofurans (CDFs). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. [Link]

-

Synthesis of 1,3-Dihydro-2-benzofurans - Organic Chemistry Portal. [Link]

-

A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. [Link]

-

Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PubMed Central. [Link]

-

(PDF) Medicinal active applications of Dibenzofuran derivatives - ResearchGate. [Link]

-

Benzofuran synthesis - Organic Chemistry Portal. [Link]

-

Development of an analytical method to detect metabolites of nitrofurans. ScienceDirect. [Link]

-

Methods for Dioxins, Furans, PCBs, and Congeners Analyses - US EPA. [Link]

Sources

- 1. Chlorodibenzofurans (CDFs) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. This compound | C12H7ClO | CID 55293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dibenzofuran, 1-chloro [webbook.nist.gov]

- 7. CHLORODIBENZOFURANS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Dioxins, Furans, PCBs, and Congeners Analyses | Superfund Analytical Services and Contract Laboratory Program | US EPA [19january2021snapshot.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. scienceopen.com [scienceopen.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1-Chlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1-chlorodibenzofuran, a chlorinated aromatic hydrocarbon of significant interest in medicinal chemistry and materials science. The document delves into the mechanistic underpinnings and practical execution of key synthetic strategies, including the Ullmann condensation, the Pschorr cyclization, and modern palladium-catalyzed methodologies. Each section offers a critical analysis of the reaction's scope, limitations, and the causal factors influencing experimental outcomes. Detailed experimental protocols, data summaries, and visual representations of reaction pathways are included to equip researchers with the necessary knowledge for the successful synthesis and characterization of this compound.

Introduction: The Significance of this compound

Dibenzofuran and its derivatives are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules and functional materials. The introduction of a chlorine substituent at the 1-position of the dibenzofuran scaffold can significantly modulate its physicochemical and biological properties, including its electronic characteristics, metabolic stability, and receptor binding affinity. This makes this compound a valuable intermediate for the synthesis of novel pharmaceutical candidates and advanced organic materials. A thorough understanding of its synthetic routes is therefore crucial for researchers in these fields. This guide aims to provide a detailed and practical exploration of the most relevant and effective methods for the preparation of this target molecule.

Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections, primarily involving the formation of the diaryl ether linkage followed by cyclization, or the construction of a pre-formed biphenyl system with subsequent ring closure. The classical and modern methods to achieve this transformation are detailed below.

The Ullmann Condensation Route

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, which are key precursors to dibenzofurans.[1][2][3] This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol.[1][4] For the synthesis of a precursor to this compound, this would involve the reaction of a suitably substituted chlorophenol and a halobenzene.

Causality Behind Experimental Choices:

The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder.[1] The choice of a polar, high-boiling solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is critical to facilitate the dissolution of the reactants and the copper species, and to reach the necessary reaction temperatures. The use of a base, such as potassium carbonate, is essential to deprotonate the phenol, forming the more nucleophilic phenoxide. Modern variations of the Ullmann reaction may employ catalytic amounts of a copper(I) salt, often in the presence of a ligand, which can promote the reaction under milder conditions.[1]

Visualizing the Ullmann Condensation Pathway for a this compound Precursor:

Caption: Ullmann condensation to form a diaryl ether precursor.

Experimental Protocol: Synthesis of a Diaryl Ether Precursor via Ullmann Condensation (Generalized)

-

Reaction Setup: A flame-dried Schlenk flask is charged with 2-bromo-6-chlorophenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Solvent and Reactant Addition: Anhydrous N-methylpyrrolidone (NMP) and iodobenzene (1.2 equiv.) are added via syringe.

-

Reaction Conditions: The reaction mixture is heated to 180-200 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or toluene). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Pschorr Cyclization

The Pschorr cyclization is a powerful method for the intramolecular arylation of an aromatic ring, proceeding through a diazonium salt intermediate.[2] This reaction is particularly useful for the synthesis of dibenzofurans from 2-phenoxyanilines. For the synthesis of this compound, the starting material would be 2-(2-chlorophenoxy)aniline.

Causality Behind Experimental Choices:

The Pschorr cyclization is initiated by the diazotization of a primary aromatic amine using sodium nitrite in the presence of a strong acid, typically hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent intramolecular cyclization is promoted by a copper catalyst, often copper powder or a copper(I) salt, which facilitates the decomposition of the diazonium salt and the formation of an aryl radical. This radical then undergoes an intramolecular aromatic substitution to form the dibenzofuran ring system. The yields of the Pschorr cyclization can be variable and are often moderate.

Visualizing the Pschorr Cyclization Pathway:

Caption: Pschorr cyclization for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Pschorr Cyclization (Generalized)

-

Diazotization: 2-(2-Chlorophenoxy)aniline (1.0 equiv.) is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equiv.) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

-

Cyclization: The cold diazonium salt solution is added slowly to a vigorously stirred suspension of copper powder (catalytic amount) in water at an elevated temperature (e.g., 80-90 °C). The reaction is typically accompanied by the evolution of nitrogen gas.

-

Work-up and Purification: After the addition is complete, the reaction mixture is heated for an additional hour to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound is purified by column chromatography or recrystallization.

Palladium-Catalyzed Intramolecular C-H Arylation

Modern synthetic organic chemistry has seen the rise of powerful palladium-catalyzed cross-coupling reactions. For the synthesis of dibenzofurans, an intramolecular C-H arylation of a diaryl ether or a cyclization of a 2-halo-2'-hydroxybiphenyl derivative are highly effective strategies.

Causality Behind Experimental Choices:

Palladium-catalyzed reactions offer several advantages over classical methods, including milder reaction conditions, higher functional group tolerance, and often better yields. The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by an intramolecular C-H activation or a C-O bond formation, and subsequent reductive elimination to afford the dibenzofuran product and regenerate the palladium(0) catalyst. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand (e.g., phosphine-based ligands like XPhos or Buchwald ligands), and the base (e.g., a carbonate or phosphate) are critical for the efficiency and selectivity of the reaction.

Visualizing the Palladium-Catalyzed Cyclization Pathway:

Caption: A simplified catalytic cycle for palladium-catalyzed synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound (Generalized)

-

Reaction Setup: A Schlenk tube is charged with 2-bromo-2'-hydroxy-6-chlorobiphenyl (1.0 equiv.), a palladium catalyst such as palladium(II) acetate (0.05 equiv.), a suitable phosphine ligand (0.1 equiv.), and a base such as potassium carbonate (2.0 equiv.). The tube is evacuated and backfilled with an inert atmosphere.

-

Solvent Addition: Anhydrous and degassed solvent, such as toluene or 1,4-dioxane, is added via syringe.

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS analysis.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford pure this compound.

Data Summary and Characterization

The successful synthesis of this compound requires thorough characterization to confirm its identity and purity. The following table summarizes the expected analytical data.

| Analysis | Expected Results for this compound |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₇ClO |

| Molecular Weight | 202.64 g/mol |

| ¹H NMR (CDCl₃) | δ 7.20-8.00 (m, 7H, aromatic protons) |

| ¹³C NMR (CDCl₃) | Signals expected in the aromatic region (approx. δ 110-160 ppm) |

| Mass Spectrometry (EI) | m/z 202 (M⁺), 204 (M⁺+2, isotopic peak for Cl) |

Note: Specific chemical shifts in NMR spectra can vary depending on the solvent and the instrument's magnetic field strength. The provided values are approximate.

Conclusion and Future Perspectives

This guide has outlined the principal synthetic methodologies for the preparation of this compound. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity. While classical methods like the Ullmann condensation and Pschorr cyclization remain valuable, modern palladium-catalyzed reactions often provide a more efficient and versatile approach. Future research in this area may focus on the development of even more sustainable and atom-economical synthetic methods, potentially utilizing C-H activation of the parent dibenzofuran or novel catalytic systems. The continued exploration of the synthesis and applications of this compound and its derivatives is expected to yield significant advancements in both medicinal chemistry and materials science.

References

- Kamal, A., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 633-639.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

-

Wikipedia. (2023). Pschorr cyclization. Retrieved from [Link]

- F. Ullmann, J. Bielecki, Ber. Dtsch. Chem. Ges. 1901, 34, 2174–2185.

Sources

- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 3. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann Reaction [organic-chemistry.org]

1-Chlorodibenzofuran: A Technical Guide to its Environmental Genesis

Abstract

1-Chlorodibenzofuran (1-CDF) is a member of the polychlorinated dibenzofurans (PCDFs), a group of persistent and toxic environmental contaminants.[1][2][3] This technical guide provides a comprehensive overview of the environmental sources and formation mechanisms of 1-CDF. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's origins and behavior in the environment. The guide details its formation as an unintentional byproduct in various industrial and combustion processes, outlines the key chemical pathways of its creation, and presents a standardized methodology for its detection and quantification in environmental matrices.

Introduction: The Significance of this compound

Chlorinated dibenzofurans (CDFs) are a class of 135 structurally similar chlorinated hydrocarbons, each referred to as a congener.[2][3][4] These compounds are not intentionally produced but are formed as undesirable byproducts in a range of industrial and thermal processes.[2][3][5] this compound (1-CDF) is one of the four monochlorinated congeners.[4] Like other PCDFs, 1-CDF is a persistent organic pollutant (POP) that can accumulate in the environment and bioaccumulate in the food chain.[1][2]

The toxicity of CDFs varies significantly between congeners, with those containing chlorine atoms at the 2,3,7, and 8 positions being particularly harmful.[2][3] While 1-CDF is not among the most toxic congeners, its presence in environmental samples is an indicator of contamination from sources that also produce the more toxic forms. Understanding the sources and formation of 1-CDF is therefore crucial for monitoring and controlling the release of the entire class of PCDFs.

Environmental Sources of this compound

The primary environmental sources of 1-CDF and other PCDFs are anthropogenic. They are formed as unintentional byproducts in a variety of industrial and combustion processes.[5][6]

Industrial Processes

Several industrial activities have been identified as significant sources of PCDF emissions, including 1-CDF:

-

Chemical Manufacturing: The production of chlorinated chemicals can lead to the formation of PCDFs as impurities.[1][2] For instance, the manufacturing of chlorine gas via electrolysis using graphite electrodes has been shown to generate high levels of chlorodibenzofurans.[6]

-

Pulp and Paper Mills: The use of chlorine for bleaching pulp was a major source of PCDFs in the past.[1] Although regulations have led to changes in bleaching processes, historical contamination may still be a concern.

-

Wood Preservation: Facilities that use chlorophenolic compounds for wood preservation can be sources of PCDF contamination.[1]

-

Steel Manufacturing: Both integrated and non-integrated steel mills, particularly those with electric arc furnaces, can release PCDFs.[1]

Combustion Processes

Combustion is a primary pathway for the formation and release of PCDFs into the environment.[6]

-

Waste Incineration: The incineration of municipal solid waste, medical waste, and hazardous waste is a well-documented source of PCDFs.[1][6] The composition of the waste, combustion temperature, and the efficiency of emission control devices all influence the amount and type of PCDFs formed.

-

Fossil Fuel and Wood Combustion: The burning of coal, wood, and petroleum products can also generate PCDFs.[6]

-

Uncontrolled Burning: Forest fires, building fires, and the open burning of waste are also significant, albeit less controlled, sources of PCDF emissions.[6]

The following table summarizes the major environmental sources of 1-CDF and other PCDFs.

| Source Category | Specific Examples | Key Contributing Factors |

| Industrial Processes | Chemical Manufacturing (e.g., chlorine production), Pulp and Paper Mills (chlorine bleaching), Wood Preservation, Steel Manufacturing (electric arc furnaces) | Use of chlorinated precursors, high temperatures, presence of catalysts (e.g., copper) |

| Combustion Processes | Municipal, medical, and hazardous waste incineration, Fossil fuel (coal) and wood combustion, Uncontrolled fires (forest, building) | Incomplete combustion, presence of chlorine and organic matter, specific temperature ranges |

Chemical Formation Mechanisms

The formation of 1-CDF and other PCDFs from precursor compounds in thermal processes is a complex process involving radical reactions. Two primary pathways are generally recognized:

-

Precursor Pathway: This involves the chemical transformation of chlorinated precursor compounds, such as chlorophenols, into PCDFs.

-

De Novo Synthesis: This pathway involves the formation of PCDFs from elemental carbon, chlorine, and oxygen in the presence of a catalyst, typically in the post-combustion zone of incinerators.

Formation from Chlorophenol Precursors

The gas-phase reaction of chlorophenols at elevated temperatures (above 340°C) in the presence of oxygen can lead to the formation of both PCDDs and PCDFs.[7] The mechanism involves the initial formation of phenoxy radicals.[7] These radicals can then undergo a series of reactions, including dimerization and condensation, to form PCDFs.[7] The specific isomers formed are dependent on the substitution pattern of the initial chlorophenols and the reaction conditions.[7]

The following diagram illustrates a simplified radical mechanism for the formation of a chlorodibenzofuran from a chlorophenol precursor.

Caption: Simplified pathway of 1-CDF formation from chlorophenol.

Quantum chemical investigations have further elucidated the radical mechanisms involved in the formation of chlorobenzofurans from precursors like 1,3-dichloropropene.[8][9] These studies highlight the importance of phenylvinyl radical intermediates and their subsequent oxidation and ring-closure reactions.[8][9]

Analytical Methodology for this compound

The detection and quantification of 1-CDF in environmental samples require sophisticated analytical techniques due to its low concentrations and the presence of numerous other interfering compounds. The standard approach involves sample extraction, cleanup, and analysis by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[10]

Experimental Protocol: Analysis of 1-CDF in Soil

This protocol provides a generalized workflow for the analysis of 1-CDF in a soil matrix.

Step 1: Sample Extraction

-

A known mass of the soil sample is spiked with a 13C-labeled internal standard of 1-CDF.

-

The sample is then extracted using an appropriate solvent, such as toluene, in a Soxhlet apparatus for 16-24 hours.

Step 2: Sample Cleanup

-

The raw extract is concentrated and subjected to a multi-step cleanup procedure to remove interfering compounds.

-

This typically involves column chromatography using materials like silica gel, alumina, and carbon. A one-step cleanup method combining a multilayer silica gel column and a Florisil micro-column has also been developed for more efficient processing.[11]

Step 3: Instrumental Analysis

-

The cleaned extract is concentrated to a small volume and a recovery (surrogate) standard is added.

-

The sample is then injected into a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC/HRMS).[10]

-

The HRGC separates the different PCDF congeners, and the HRMS provides highly selective and sensitive detection.

Step 4: Quantification

-

The quantification of 1-CDF is performed using the isotope dilution method.[11] The ratio of the response of the native 1-CDF to its 13C-labeled internal standard is used to calculate the concentration in the original sample.

The following diagram illustrates the analytical workflow for 1-CDF.

Caption: Analytical workflow for 1-CDF in soil samples.

Conclusion

This compound is a ubiquitous environmental contaminant originating from a variety of industrial and combustion sources. Its formation is a complex process driven by high temperatures and the presence of chlorinated precursors. Due to its persistence and the toxicity of related PCDF congeners, the monitoring of 1-CDF is an important aspect of environmental protection. The analytical methods outlined in this guide provide a robust framework for the accurate detection and quantification of this compound, enabling researchers and regulatory bodies to better understand and mitigate its environmental impact.

References

- Government of Canada. (2017, September 10). Toxic substances list: polychlorinated dibenzofurans.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorodibenzofurans (CDFs).

- Altarawneh, M., & Dlugogorski, B. Z. (2015).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Agency for Toxic Substances and Disease Registry. (n.d.). Chlorodibenzofurans (CDFs) - ToxFAQs.

- National Center for Biotechnology Information. (n.d.). Sources of Dioxins and Dioxin-like Compounds in the Environment.

- Rappe, C., Buser, H. R., & Bosshardt, H. P. (1979). Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions. PubMed.

- Altarawneh, M., & Dlugogorski, B. Z. (2015). Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation.

- Agency for Toxic Substances and Disease Registry. (2023, April). Toxicological Profile for Chlorodibenzofurans (CDFs).

- Centers for Disease Control and Prevention. (n.d.). Chlorodibenzofurans (CDFs) - Toxic Substance Portal.

- Agency for Toxic Substances and Disease Registry. (2023, April 25). Toxicological Profile for Chlorodibenzofurans (CDFs).

- U.S. Environmental Protection Agency. (2020, October 22). Methods for Dioxins, Furans, PCBs, and Congeners Analyses.

- Kim, J., et al. (2020). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. PubMed Central.

Sources

- 1. Toxic substances list: polychlorinated dibenzofurans - Canada.ca [canada.ca]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Chlorodibenzofurans (CDFs) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Sources of Dioxins and Dioxin-like Compounds in the Environment - Dioxins and Dioxin-like Compounds in the Food Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methods for Dioxins, Furans, PCBs, and Congeners Analyses | Superfund Analytical Services and Contract Laboratory Program | US EPA [19january2021snapshot.epa.gov]

- 11. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological profile of 1-Chlorodibenzofuran

An In-Depth Technical Guide to the Toxicological Profile of 1-Chlorodibenzofuran

This compound (1-CDF) is a monochlorinated derivative of dibenzofuran, belonging to the broader class of chlorinated dibenzofurans (CDFs). While extensive research has focused on the highly toxic 2,3,7,8-substituted CDF congeners, the toxicological profile of monochlorinated congeners such as 1-CDF is less characterized. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicology of 1-CDF, intended for researchers, scientists, and drug development professionals. The document synthesizes available data on its physicochemical properties, toxicokinetics, and mechanisms of toxicity, with a particular focus on its interaction with the aryl hydrocarbon receptor (AhR). Due to the limited specific data for 1-CDF, this guide draws upon the broader understanding of CDF toxicology and data from other monochlorodibenzofuran isomers to provide a reasoned assessment of its potential hazards.

Introduction and Physicochemical Properties

Chlorinated dibenzofurans (CDFs) are a group of 135 structurally related compounds, or congeners, that are formed as unintentional byproducts in various industrial processes, such as waste incineration and the manufacturing of certain chemicals.[1][2] The toxicity of CDFs varies significantly depending on the number and position of chlorine atoms, with congeners possessing lateral 2,3,7,8-chlorine substitution exhibiting the highest toxicity.[3] this compound (1-CDF) is a monochlorinated congener and is expected to be significantly less toxic than its laterally substituted counterparts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₇ClO | |

| Molecular Weight | 202.64 g/mol | |

| Appearance | Colorless solid (expected)[1] | General CDF property[1] |

| Water Solubility | Very low (expected)[1] | General CDF property[1] |

| LogP (Octanol/Water Partition Coefficient) | 4.3 (predicted) |

The high predicted LogP value of 1-CDF suggests a high degree of lipophilicity, indicating a potential for bioaccumulation in fatty tissues.[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Given their lipophilic nature, CDFs are generally well-absorbed following oral and dermal exposure.[3] Inhalation is also a potential route of exposure, particularly in occupational settings.

Distribution

Following absorption, CDFs tend to distribute to and accumulate in lipid-rich tissues, such as the liver and adipose tissue.[3] This distribution pattern is a key factor in their persistence in the body.

Metabolism

The metabolism of CDFs is a critical determinant of their toxicity and persistence. While information on the mammalian metabolism of 1-CDF is lacking, studies on other monochlorodibenzofurans and the parent compound, dibenzofuran, offer valuable insights.

Bacterial systems have been shown to metabolize dibenzofuran and chlorodibenzofurans through dioxygenase-mediated pathways.[4] In mammals, CDFs are metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP1A1 and CYP1A2, which are induced upon AhR activation.[1] A study on the metabolism of 2-chlorodibenzofuran in rats identified hydroxylated metabolites, which are then conjugated and excreted.[5] It is plausible that 1-CDF undergoes a similar metabolic fate, involving hydroxylation followed by conjugation to facilitate elimination.

Excretion

The primary route of excretion for CDF metabolites is through the feces via biliary excretion, with a smaller contribution from urinary excretion.[5] The rate of excretion is highly dependent on the rate of metabolism.

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxicity of most CDFs, particularly the dioxin-like congeners, is mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[6]

Figure 1: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Upon binding of a ligand like a CDF congener, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin-responsive elements (DREs) in the promoter regions of target genes.[6] This leads to the induction of a battery of genes, including those encoding for drug-metabolizing enzymes like CYP1A1.[1] The sustained activation of this pathway is believed to be responsible for the majority of the toxic effects associated with dioxin-like compounds.

The binding affinity of a CDF congener for the AhR and its ability to induce CYP1A1 are key indicators of its potential toxicity. While specific data for 1-CDF are not available, it is generally understood that congeners lacking the 2,3,7,8-chlorine substitution pattern have significantly lower affinity for the AhR and, consequently, lower toxic potency.

Toxicological Endpoints

Acute, Subchronic, and Chronic Toxicity

There is a significant lack of data on the acute, subchronic, and chronic toxicity of 1-CDF. Safety data sheets for this compound often state that no data is available for acute oral, inhalation, or dermal toxicity.[7] For CDFs in general, a range of adverse effects have been observed in animal studies, including wasting syndrome, liver damage, thymic atrophy, and skin lesions.[8] The severity of these effects is highly dependent on the specific congener and the dose administered. Given its monochlorinated nature and lack of lateral substitution, 1-CDF is expected to be substantially less potent in inducing these effects compared to 2,3,7,8-TCDF.

Table 2: Summary of General CDF Toxicity (Data for 1-CDF is Lacking)

| Exposure Duration | Common Endpoints Observed for Dioxin-like CDFs |

| Acute | Wasting syndrome, thymic atrophy, hepatotoxicity |

| Subchronic | Dermal lesions (chloracne), reproductive and developmental effects |

| Chronic | Carcinogenicity, endocrine disruption, immunotoxicity |

Genotoxicity

A key study on the mutagenicity of monochlorodibenzofurans using the Salmonella typhimurium (Ames) test found that this compound was practically non-mutagenic in strains TA98 and TA100, with or without metabolic activation. In contrast, 3-chlorodibenzofuran showed marked mutagenic activity in the same study. This suggests that the position of the single chlorine atom significantly influences the genotoxic potential of monochlorodibenzofurans.

Carcinogenicity

There are no specific carcinogenicity studies available for 1-CDF. The International Agency for Research on Cancer (IARC) has not classified 1-CDF. For other CDFs, 2,3,4,7,8-pentachlorodibenzofuran is classified as a Group 1 carcinogen ("carcinogenic to humans"), while 2,3,7,8-tetrachlorodibenzofuran is classified as a Group 1 carcinogen as well.[8] These classifications are based on strong evidence of a mechanistic link to AhR activation. Given the expected low AhR binding affinity of 1-CDF, its carcinogenic potential is likely to be significantly lower.

Developmental and Reproductive Toxicity

No specific data on the developmental or reproductive toxicity of 1-CDF are available. Studies on other CDFs have demonstrated a range of effects, including teratogenicity, reduced fertility, and adverse effects on offspring development.[8]

Immunotoxicity and Neurotoxicity

The immune system is a sensitive target for dioxin-like compounds, with exposure leading to thymic atrophy and immunosuppression.[9] Similarly, neurotoxic effects have been reported for some CDFs.[9] However, there is no specific information available to assess the immunotoxic or neurotoxic potential of 1-CDF.

Comparative Toxicity and Toxic Equivalency Factor (TEF)

The toxic equivalency factor (TEF) concept is used to express the toxicity of dioxin-like compounds in relation to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), which is assigned a TEF of 1.[3] The World Health Organization (WHO) has established TEFs for several of the most toxic CDF congeners. Monochlorinated dibenzofurans, including 1-CDF, are not assigned a TEF value by the WHO, which implies that their contribution to the overall "dioxin-like" toxicity of a mixture is considered negligible.

The lack of a TEF for 1-CDF is a strong indicator of its low toxic potency relative to the 2,3,7,8-substituted congeners.

Experimental Protocols for Toxicity Assessment

While specific, detailed protocols for the toxicological evaluation of 1-CDF are not published, standard methodologies for assessing the toxicity of chemical compounds can be applied.

In Vitro Assays

-

AhR Binding and Reporter Gene Assays: To quantify the AhR-mediated activity of 1-CDF, competitive binding assays using radiolabeled TCDD can be performed to determine its binding affinity for the AhR. Reporter gene assays, such as those using a luciferase reporter gene under the control of DREs, can be used to measure the ability of 1-CDF to induce AhR-dependent gene expression.[10]

-

CYP1A1 Induction Assays: The induction of CYP1A1 enzyme activity can be measured in cultured cells (e.g., hepatoma cell lines like HepG2) exposed to 1-CDF. The most common method is the ethoxyresorufin-O-deethylase (EROD) assay.[1][11]

-

Genotoxicity Assays: The Ames test, as previously performed, is a standard bacterial reverse mutation assay to assess mutagenicity. Further evaluation could include in vitro micronucleus or chromosomal aberration tests in mammalian cells.

-

Cytotoxicity Assays: A variety of assays can be used to determine the concentration of 1-CDF that causes cell death, such as the MTT or neutral red uptake assays.

Sources

- 1. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Resolving the profile of metabolites generated during oxidation of dibenzofuran and chlorodibenzofurans by the biphenyl catabolic pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of metabolites of 2-chlorodibenzofuran in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C12H7ClO | CID 55293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Chlorodibenzofurans (CDFs) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Mechanism of action of 1-Chlorodibenzofuran on aryl hydrocarbon receptor

An In-Depth Technical Guide: Mechanism of Action of 1-Chlorodibenzofuran on the Aryl Hydrocarbon Receptor

Abstract

This compound (1-CDBF) is a member of the chlorinated dibenzofuran (CDF) family, a class of halogenated aromatic hydrocarbons known for their environmental persistence and toxicity.[1][2] The biological and toxicological effects of these compounds are mediated primarily through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][4] This guide provides a detailed examination of the molecular mechanism by which 1-CDBF activates the AhR signaling pathway, leading to downstream gene expression and subsequent physiological and pathological outcomes. We will explore the canonical signaling cascade, the specific role of 1-CDBF as a ligand, the toxicological consequences of sustained receptor activation, and the robust experimental methodologies employed to characterize these interactions.

The Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a crucial environmental sensor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[5][6] It plays a role in regulating gene expression in response to a wide array of exogenous and endogenous chemicals.[7][8] The canonical pathway is a well-characterized cascade that translates a chemical signal into a transcriptional response.

The Quiescent State: A Cytosolic Sentry

In the absence of a ligand, the AhR resides in the cytoplasm, maintained in an inactive but ligand-receptive conformation. It is part of a multiprotein complex that includes a dimer of heat shock protein 90 (HSP90), the AhR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[5][7][9] This complex sequesters the AhR in the cytosol and masks its nuclear localization signal (NLS), preventing its entry into the nucleus.[10]

Ligand Binding, Conformational Change, and Nuclear Translocation

Upon entry into the cell, a lipophilic ligand such as 1-CDBF diffuses across the cell membrane and binds to the PAS-B domain of the AhR.[11] This binding event triggers a critical conformational change in the AhR protein, exposing the NLS.[10][12] The chaperone proteins dissociate, and the ligand-AhR complex is actively transported into the nucleus.[7][9][11]

Heterodimerization and DNA Recognition

Inside the nucleus, the AhR partners with the AhR Nuclear Translocator (ARNT), another bHLH/PAS protein, to form a functional heterodimer.[4][11][13] This AhR:ARNT complex is the transcriptionally active form of the receptor. It possesses a high affinity for specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), which have a core consensus sequence of 5'-TNGCGTG-3'.[11][14][15] These DREs are located in the promoter and enhancer regions of AhR-responsive genes.[15]

Transcriptional Activation and Downstream Targets

The binding of the AhR:ARNT complex to DREs initiates the recruitment of co-activators and the general transcriptional machinery, leading to the upregulation of target gene expression.[9][16]

The most well-characterized and robustly induced AhR target gene is Cytochrome P450 1A1 (CYP1A1) .[17][18] The induction of CYP1A1 is considered a hallmark of AhR activation and is a primary adaptive response, as the enzyme helps metabolize and clear the activating ligand and other xenobiotics.[19][20] Other key target genes include:

-

CYP1A2 and CYP1B1: Other phase I metabolizing enzymes.[9][21]

-

AhR Repressor (AhRR): A protein that creates a negative feedback loop by competing with AhR for binding to ARNT, thereby repressing AhR-mediated transcription.[11]

Toxicological Profile of this compound

Chlorinated dibenzofurans (CDFs) are not produced commercially but arise as unintentional byproducts of industrial processes like incineration and chemical manufacturing.[1] Their toxicity is highly dependent on the number and position of chlorine atoms, with congeners containing chlorine at the 2,3,7, and 8 positions being particularly harmful.[1][2]

While data specific to 1-CDBF is less abundant than for its more notorious relatives like 2,3,7,8-Tetrachlorodibenzofuran (TCDF), the general toxicological principles apply. Persistent activation of the AhR by poorly metabolized ligands like CDFs is the primary driver of their toxicity.[3][4] This sustained activation disrupts normal cellular processes, leading to a range of adverse effects.

Table 1: Key Toxicological Endpoints of Chlorodibenzofuran Exposure

| Target System | Observed Effects | Citation(s) |

|---|---|---|

| Immune System | Thymic atrophy, immunosuppression, increased susceptibility to infections. | [3][22] |

| Developmental | Birth defects, developmental delays. | [2][23] |

| Hepatic | Liver damage, hepatocellular adenoma, cholangiocarcinoma. | [22] |

| Dermal | Chloracne, hyperpigmentation, swollen eyelids. | [2] |

| Endocrine | Disruption of steroid hormone receptor signaling. | [3] |

| General | Wasting syndrome (severe weight loss), potential carcinogenicity. |[2][3] |

The potency of different CDFs and related compounds is often compared to the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), using a system of Toxic Equivalency Factors (TEFs).[24][25] This system allows for the risk assessment of complex mixtures of these compounds. While a specific TEF for 1-CDBF is not established by major regulatory bodies, its structure suggests it is an active AhR ligand, though likely less potent than the 2,3,7,8-substituted congeners.

Experimental Methodologies for Characterizing AhR Activation

A multi-tiered approach is essential for definitively characterizing the interaction between a compound like 1-CDBF and the AhR pathway. This involves moving from measuring direct receptor binding to quantifying downstream functional outcomes.

DRE-Driven Reporter Gene Assay (e.g., CALUX)

This is the most common and efficient method for screening and quantifying AhR activation.[26][27] The Chemically Activated LUciferase eXpression (CALUX) assay utilizes a cell line (e.g., mouse hepatoma H1L6.1c2) that has been stably transfected with a plasmid containing multiple DREs upstream of a luciferase reporter gene.[26][27]

Causality: The amount of light produced by the luciferase enzyme is directly proportional to the degree of AhR activation by the test compound, providing a highly sensitive and quantitative measure of agonistic activity.[27]

Protocol: AhR CALUX Assay for 1-CDBF

-

Cell Seeding:

-

Culture H1L6.1c2 cells in appropriate media (e.g., Alpha-MEM with 10% FBS).

-

Seed cells into a 96-well, white, clear-bottom plate at a density of ~1.5 x 10⁵ cells/well.[26]

-

Incubate for 24 hours at 37°C in 5% CO₂ to allow cells to attach.

-

-

Compound Preparation and Dosing:

-

Prepare a stock solution of 1-CDBF in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a dose-response curve (e.g., 8 points from 0.01 nM to 1000 nM).

-

Prepare a positive control (e.g., TCDD, 1 nM) and a vehicle control (e.g., 0.1% DMSO).

-

Remove the culture media from the cells and replace it with media containing the various concentrations of 1-CDBF, TCDD, or DMSO.[28]

-

-

Incubation:

-

Lysis and Luminescence Reading:

-

Visually inspect cells for viability via microscopy.

-

Remove the treatment media and wash the cells once with phosphate-buffered saline (PBS).

-

Add a cell lysis reagent to each well and incubate according to the manufacturer's protocol.

-

Add the luciferase substrate to each well.

-

Immediately measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.[28]

-

-

Data Analysis:

-

Subtract the average RLU of the vehicle control from all other wells.

-

Normalize the data by expressing it as a percentage of the maximum induction achieved with the positive control (TCDD).

-

Plot the dose-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

-

Confirmation via Endogenous Gene Expression (qPCR)

To validate the results from the reporter assay and confirm that the compound acts on the native cellular machinery, quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of an endogenous AhR target gene, typically CYP1A1.[27]

Protocol: CYP1A1 mRNA Quantification by qPCR

-

Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., HepG2, primary hepatocytes) in a 12- or 24-well plate.

-

Treat cells with the vehicle, a positive control (TCDD), and the EC₅₀ concentration of 1-CDBF determined from the reporter assay for a set time (e.g., 4-24 hours).

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers specific for CYP1A1, and the synthesized cDNA.

-

Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene.

-

Determine the relative expression of CYP1A1 mRNA using the ΔΔCt method, comparing the treated samples to the vehicle control. A significant increase in CYP1A1 mRNA in 1-CDBF-treated cells validates its role as an AhR agonist.

-

Summary and Conclusion

The mechanism of action of this compound is a classic example of xenobiotic-receptor interaction. It acts as an agonist for the Aryl Hydrocarbon Receptor, initiating a well-defined signaling cascade that culminates in the altered expression of a battery of genes.

This activation leads to both an adaptive response (the induction of metabolic enzymes like CYP1A1 designed to clear the foreign chemical) and, due to its persistence, a toxic response (disruption of cellular pathways leading to effects like immunotoxicity and carcinogenicity).[3][8] The experimental workflows detailed herein, from cell-based reporter assays to qPCR, provide a robust, self-validating framework for quantifying the potency of 1-CDBF and related compounds as AhR agonists. This understanding is critical for environmental risk assessment and for the broader study of receptor-mediated toxicity.

References

-

ResearchGate. (n.d.). Diagrammatic representation of Aryl hydrocarbon receptor (AhR)... [online] Available at: [Link]

-

ResearchGate. (n.d.). Schematic representation of AhR canonical signaling pathway. AhR forms... [online] Available at: [Link]

-

ResearchGate. (n.d.). Aryl hydrocarbon receptor signaling pathway. [online] Available at: [Link]

-

Kandasamy, K. et al. (2018). Signaling network map of the aryl hydrocarbon receptor. National Institutes of Health. [online] Available at: [Link]

-

Vezin, F. et al. (2018). AhR signaling pathways and regulatory functions. PubMed Central. [online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [online] Available at: [Link]

-

Ito, T. et al. (2014). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. National Institutes of Health. [online] Available at: [Link]

-

INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. [online] Available at: [Link]

-

Denison, M.S. (n.d.). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. eScholarship.org. [online] Available at: [Link]

-

PURACYP. (n.d.). HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format. [online] Available at: [Link]

-

Hestermann, E.V. et al. (2000). Relative Contributions of Affinity and Intrinsic Efficacy to Aryl Hydrocarbon Receptor Ligand Potency. Woods Hole Oceanographic Institution. [online] Available at: [Link]

-

Raucy, J.L. (2013). Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism. Springer Nature. [online] Available at: [Link]

-

Safe, S. et al. (2018). Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies. PubMed Central. [online] Available at: [Link]

-

Bunaciu, R.P. & Denison, M.S. (2007). Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor. National Institutes of Health. [online] Available at: [Link]

-

Safe, S. et al. (2024). Species differences in specific ligand-binding affinity and activation of AHR: The biological basis for calculation of relative effective potencies and toxic equivalence factors. PubMed. [online] Available at: [Link]

-

Morse, D.C. et al. (1998). Distribution and induction of cytochrome P450 1A1 and 1A2 in rat brain. PubMed. [online] Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorodibenzofurans (CDFs). [online] Available at: [Link]

-

Wikipedia. (n.d.). Aryl hydrocarbon receptor. [online] Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Chlorodibenzofurans (CDFs) - Toxic Substance Portal. [online] Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chlorodibenzofurans (CDFs) - ToxFAQs. [online] Available at: [Link]

-

Sun, X. & Xu, S. (2005). Detection of interaction of binding affinity of aromatic hydrocarbon receptor to the specific DNA by exonuclease protection mediated PCR assay. Hepatic and Pancreaticobiliary Diseases International. [online] Available at: [Link]

-

Dai, R. et al. (2023). Discovery of a novel AhR-CYP1A1 axis activator for mitigating inflammatory diseases using an in situ functional imaging assay. Cardiff University. [online] Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Chlorodibenzofurans (CDFs). [online] Available at: [Link]

-

Hu, W. et al. (2007). Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro. PubMed. [online] Available at: [Link]

-

Government of Canada. (n.d.). ARCHIVED - Polychlorinated Dibenzodioxins and Polychlorinated Dibenzofurans - PSL1. [online] Available at: [Link]

-

Prabavathi, C. et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [online] Available at: [Link]

-

Hu, W. et al. (2007). Induction of Cyp1a1 Is a Nonspecific Biomarker of Aryl Hydrocarbon Receptor Activation: Results of Large Scale Screening of Pharmaceuticals and Toxicants in Vivo and in Vitro. ResearchGate. [online] Available at: [Link]

-

Zhou, S.F. et al. (2009). On the General Mechanism of Selective Induction of Cytochrome P450 Enzymes by Chemicals: Some Theoretical Considerations. PubMed Central. [online] Available at: [Link]

-

Vlckova, S. et al. (2021). The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals. National Institutes of Health. [online] Available at: [Link]

-

He, G. et al. (2011). Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness. National Institutes of Health. [online] Available at: [Link]

-

Dong, T. et al. (2023). Complex chemical signals dictate Ah receptor activation through the gut–lung axis. [online] Available at: [Link]

-

Eckers, A. et al. (2023). The complex biology of aryl hydrocarbon receptor activation in cancer and beyond. PubMed Central. [online] Available at: [Link]

-

ResearchGate. (n.d.). Functional Analysis of the Dioxin Response Elements (DREs) of the Murine CYP1A1 Gene Promoter: Beyond the Core DRE Sequence. [online] Available at: [Link]

-

Larriba, E. & Fan, Y. (2016). The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. PubMed Central. [online] Available at: [Link]

-

Ovesna, Z. et al. (2004). Aryl hydrocarbon receptor activation by cAMP vs. dioxin: Divergent signaling pathways. [online] Available at: [Link]

-

Wen, F. et al. (2014). Functional analysis of the dioxin response elements (DREs) of the murine CYP1A1 gene promoter: beyond the core DRE sequence. PubMed. [online] Available at: [Link]

-

Gutierrez, R. et al. (2020). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. PubMed Central. [online] Available at: [Link]

-

YouTube. (2015). Aryl hydrocarbon receptor. [online] Available at: [Link]

-

ResearchGate. (n.d.). Representations of ligand-dependent AHR activation pathways. Inactive... [online] Available at: [Link]

-

ResearchGate. (n.d.). Ligand-dependent signal transduction pathways of AHR activation. (1)... [online] Available at: [Link]

-

Xing, Y. et al. (2012). Identification of the Ah-Receptor Structural Determinants for Ligand Preferences. PubMed Central. [online] Available at: [Link]

-

Penn State University. (2024). Species differences in specific ligand-binding affinity and activation of AHR: The biological basis for calculation of relative effective potencies and toxic equivalence factors. [online] Available at: [Link]

-

Frontiers. (n.d.). The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases. [online] Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Impact of polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls on human and environmental health. [online] Available at: [Link]

Sources

- 1. Chlorodibenzofurans (CDFs) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. This compound | C12H7ClO | CID 55293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Functional analysis of the dioxin response elements (DREs) of the murine CYP1A1 gene promoter: beyond the core DRE sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 18. On the General Mechanism of Selective Induction of Cytochrome P450 Enzymes by Chemicals: Some Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Distribution and induction of cytochrome P450 1A1 and 1A2 in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. ARCHIVED - Polychlorinated Dibenzodioxins and Polychlorinated Dibenzofurans - PSL1 - Canada.ca [canada.ca]

- 24. Species differences in specific ligand-binding affinity and activation of AHR: The biological basis for calculation of relative effective potencies and toxic equivalence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pure.psu.edu [pure.psu.edu]

- 26. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. escholarship.org [escholarship.org]

- 28. indigobiosciences.com [indigobiosciences.com]

Bioaccumulation and persistence of 1-Chlorodibenzofuran in ecosystems

An In-Depth Technical Guide on the Bioaccumulation and Persistence of 1-Chlorodibenzofuran in Ecosystems

Executive Summary

This compound (1-CDF) is a member of the chlorinated dibenzofuran (CDF) family of compounds, which are recognized as persistent organic pollutants (POPs).[1][2][3] These compounds are not produced commercially but are formed as unintentional byproducts in various industrial and thermal processes, including waste incineration, chemical manufacturing, and the production of chlorinated pesticides.[2][3][4][5] Due to its chemical stability and lipophilic nature, 1-CDF exhibits significant environmental persistence and a high potential for bioaccumulation in living organisms. This guide provides a comprehensive technical overview of the environmental fate, bioaccumulation dynamics, toxicological implications, and analytical methodologies pertaining to 1-CDF, intended for researchers, environmental scientists, and regulatory professionals.

Section 1: Introduction to this compound (1-CDF)

Chlorinated dibenzofurans are a class of 135 structurally related compounds, or congeners, characterized by a dibenzofuran core with one to eight chlorine atoms.[2][6] The toxicity and environmental behavior of each congener are highly dependent on the number and position of the chlorine atoms.[7] Congeners with chlorine atoms in the 2, 3, 7, and 8 positions are considered particularly toxic.[3][6][7]

Chemical Identity and Physicochemical Properties

Understanding the physicochemical properties of 1-CDF is fundamental to predicting its environmental behavior. Its low water solubility and high octanol-water partition coefficient (Log Kow) are key drivers of its tendency to partition from water into organic matrices like soil, sediment, and biological tissues.

| Property | Value | Source |

| Chemical Formula | C12H7ClO | PubChem |